2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride
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Overview
Description
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride is a chemical compound that features a benzyloxy group attached to a pyrazole ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Ethanamine Moiety: The ethanamine group can be attached through a reductive amination reaction, where the pyrazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form a pyrazoline derivative.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for hydrogenation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides and bases like sodium hydride (NaH).
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzyloxy group can enhance the compound’s ability to cross biological membranes, while the pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanamine hydrochloride
- **2-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine hydrochloride
- **2-(4-Fluorophenyl)-1H-pyrazol-1-yl)ethanamine hydrochloride
Uniqueness
2-(4-(Benzyloxy)-1H-pyrazol-1-yl)ethanamine hydrochloride is unique due to the presence of the benzyloxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(4-phenylmethoxypyrazol-1-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c13-6-7-15-9-12(8-14-15)16-10-11-4-2-1-3-5-11;/h1-5,8-9H,6-7,10,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBRELOYYSIZIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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